![molecular formula C13H20N2O2 B112138 [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 180147-34-6](/img/structure/B112138.png)
[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a unique chemical compound with the empirical formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isNC1=C(CCNC(OC(C)(C)C)=O)C=CC=C1 . This provides a linear representation of the compound’s structure. Chemical Reactions Analysis
While specific chemical reactions involving “[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” are not available, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It’s possible that this compound could participate in such reactions.Physical And Chemical Properties Analysis
“[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a solid compound . Its molecular weight is 236.31 . It has a melting point of 90 - 91 °C .科学研究应用
Toxicity and Carcinogenicity Studies
The ethyl ester of carbamic acid, commonly known as ethyl carbamate or urethane, is a chemical found at low levels in many fermented foods and beverages. Its presence has raised health concerns due to its genotoxic and carcinogenic nature in various species like mice, rats, hamsters, and monkeys. The World Health Organization’s International Agency for Research on Cancer classified it as "probably carcinogenic to humans" in 2007. Extensive studies have been conducted on its formation mechanisms, concentration levels in different foods and beverages, and methods for its determination and reduction in food products (Weber & Sharypov, 2009).
Biodegradation and Environmental Fate
Ethyl tert-butyl ether (ETBE) is another compound related to the ethyl ester of carbamic acid. Research on ETBE focuses on its biodegradation and environmental fate, particularly in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism. The understanding of ETBE's biodegradation pathways, the microorganisms involved, and their genetic characteristics has expanded, though comprehensive knowledge about anaerobic biodegradation pathways and in situ degradation rates remains limited (Thornton et al., 2020).
Neuroprotective and Antioxidant Activities
Ethyl ferulate, a phenylpropanoid, has garnered attention for its anti-inflammatory, antioxidant, and neuroprotective activities. Despite its known pharmacological activities, ethyl ferulate remains underexplored in the pharmaceutical and nutraceutical industries. Scientific and technological prospecting has highlighted its potential uses and the importance of further exploring its therapeutic applications (Cunha et al., 2019).
Anticancer Potential
Cinnamic acid and its derivatives have been of interest due to their anticancer potentials. These compounds offer multiple reactive sites chemically, making them crucial in medicinal research as traditional and recent synthetic antitumor agents. Though they have a rich medicinal tradition, cinnamic acid derivatives' potentials in anticancer research have been underutilized, prompting a comprehensive review of their synthesis, biological evaluation, and role in anticancer research (De, Baltas, & Bedos-Belval, 2011).
安全和危害
属性
IUPAC Name |
tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAJUZPLCXKIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591579 |
Source


|
| Record name | tert-Butyl [2-(2-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester | |
CAS RN |
180147-34-6 |
Source


|
| Record name | tert-Butyl [2-(2-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

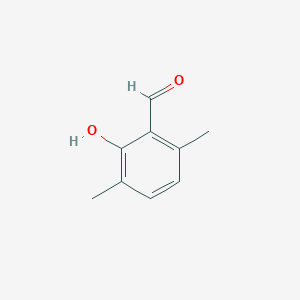
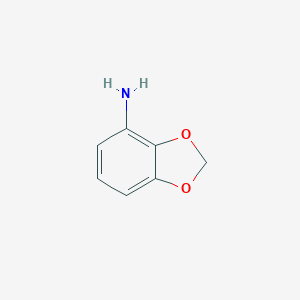
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
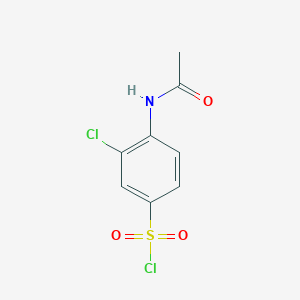
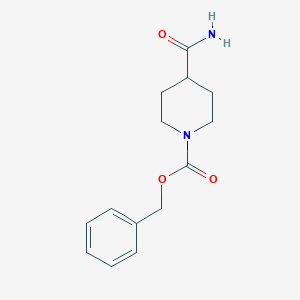
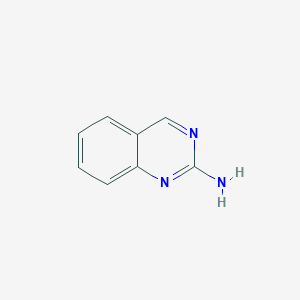
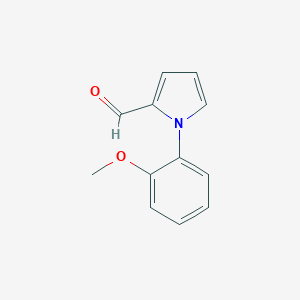
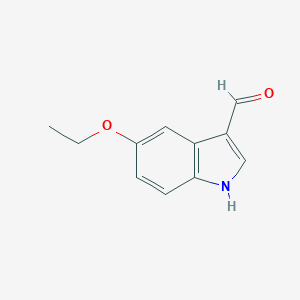

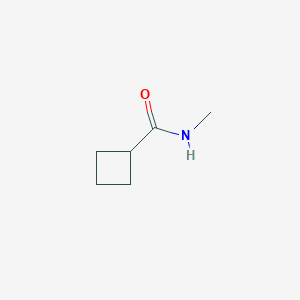
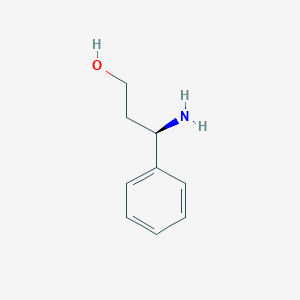
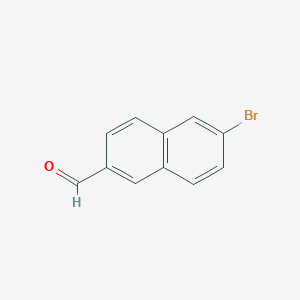
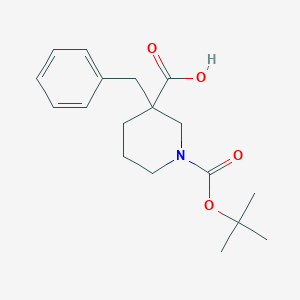
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)